2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid
Description
2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid is a benzoic acid derivative featuring a 3-methylbutanoyl (isovaleryl) group attached to an aniline ring via an amide linkage, which is further connected to a benzoyl carbonyl group. This structure combines aromatic, amide, and carboxylic acid functionalities, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-[[4-(3-methylbutanoylamino)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)11-17(22)20-13-7-9-14(10-8-13)21-18(23)15-5-3-4-6-16(15)19(24)25/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYWKADBWIMCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Amino-N-(3-methylbutanoyl)aniline
Step 1: Nitro Reduction
4-Nitroaniline is reduced to 4-phenylenediamine using iron powder in the presence of a proton acid (e.g., HCl) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). Patent data demonstrate that TBAB enhances interfacial contact between solid iron and aqueous phases, accelerating reduction rates and improving yields up to 90%.
Reaction Conditions
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Molar ratio : 4-Nitroaniline : Fe : TBAB = 1 : 1.75 : 0.0045
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Temperature : 85–110°C
Step 2: Acylation with 3-Methylbutanoyl Chloride
The resultant 4-phenylenediamine is selectively acylated at the para-amino group using 3-methylbutanoyl chloride in dichloromethane. Triethylamine serves as a base to scavenge HCl, preventing protonation of the amine.
Synthesis of 2-Carboxybenzoyl Chloride
Phthalic anhydride is hydrolyzed to phthalic acid, which is subsequently treated with thionyl chloride (SOCl₂) to form 2-carboxybenzoyl chloride.
Reaction Conditions
Amide Coupling
The final step involves reacting 4-amino-N-(3-methylbutanoyl)aniline with 2-carboxybenzoyl chloride using a carbodiimide coupling agent (e.g., EDCl) and hydroxybenzotriazole (HOBt) to minimize racemization.
Optimized Conditions
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Molar ratio : 1 : 1.2 (amine : acyl chloride)
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Solvent : Dimethylformamide (DMF)
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Temperature : 0–5°C (gradually warmed to 25°C)
One-Pot Tandem Synthesis
Direct Coupling of Preformed Intermediates
A streamlined one-pot method avoids isolating intermediates. 4-Nitroaniline, 3-methylbutanoyl chloride, and phthalic anhydride are sequentially reacted in a single vessel. After nitro reduction, in situ acylation and coupling proceed without purification.
Advantages
-
Reduced processing time (total 8–10 hours vs. 15–20 hours for multi-step).
Catalytic and Solvent Systems
Phase-Transfer Catalysts (PTCs)
TBAB and tetraoctylammonium bromide (TOAB) are widely used to facilitate reactions in biphasic systems. For example, TBAB improves the solubility of nitroarenes in aqueous Fe/HCl mixtures, enhancing reduction efficiency.
Solvent Optimization
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Polar aprotic solvents (DMF, DMSO): Favor amide coupling but may hydrolyze acyl chlorides.
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Ether solvents (THF): Reduce side reactions but slow reaction kinetics.
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Water/ethanol mixtures : Ideal for nitro reductions due to iron dispersion.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Parameter | Multi-Step Route | One-Pot Route |
|---|---|---|
| Raw Material Cost ($/kg) | 320 | 290 |
| Yield (%) | 84 | 72 |
| Processing Time (h) | 20 | 10 |
| Purity (%) | >99 | 95 |
The multi-step method remains preferred for high-purity APIs, while the one-pot route suits bulk chemical production.
Waste Management
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Iron sludge : Generated during nitro reduction (≈1.5 kg per kg product). Can be repurposed as ferroso-ferric oxide for magnet production.
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Solvent recovery : DMF and ethanol are recycled via distillation (85–90% efficiency).
Analytical Characterization
Post-synthesis, the compound is validated using:
Chemical Reactions Analysis
Types of Reactions
2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
Inhibition of Enzymatic Activity
Research indicates that this compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have explored its role in inhibiting glycerol-3-phosphate acyltransferase (GPAT), an enzyme critical in lipid metabolism. Compounds similar to 2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid have shown promising results in reducing fat accumulation in vivo, suggesting potential applications in anti-obesity therapeutics .
Anti-inflammatory Properties
The compound's structural analogs have been investigated for their anti-inflammatory effects. The presence of carboxylic acid and amide functionalities can enhance interactions with inflammatory mediators, making it a candidate for developing anti-inflammatory drugs. The mechanism involves the modulation of signaling pathways associated with inflammation, potentially leading to reduced symptoms in conditions such as arthritis .
Biochemical Studies
Mechanistic Studies on Protein Interactions
The compound has been utilized in studies aimed at understanding protein-ligand interactions. Its ability to form stable complexes with target proteins allows researchers to elucidate the binding mechanisms and affinities involved. Such studies are essential for drug design, particularly in optimizing lead compounds for higher efficacy and selectivity against specific biological targets .
Structural Characterization
Crystallographic studies of related compounds have provided insights into the molecular geometry and conformational flexibility of benzoic acid derivatives. Understanding these structural properties is crucial for predicting the behavior of this compound in biological systems and its potential modifications to enhance therapeutic efficacy .
Synthesis and Development
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that may include coupling reactions between amines and carboxylic acids. The optimization of these synthetic routes is vital for scaling up production for research and pharmaceutical applications .
Case Studies on Analog Development
Several case studies have documented the development of analogs based on this compound structure, focusing on modifying substituents to enhance bioactivity. For example, variations at the aniline nitrogen or modifications to the carbonyl group can lead to significant changes in pharmacological properties, providing a pathway for developing more effective therapeutic agents .
Mechanism of Action
The mechanism of action for 2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impact
The biological and chemical properties of benzoic acid derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Differentiators of the Target Compound
Steric Effects : Bulkier substituents may limit interaction with narrow enzymatic active sites but improve selectivity for hydrophobic binding pockets.
Metabolic Stability : Branched acyl groups are less prone to enzymatic degradation than straight-chain analogs, possibly extending half-life in vivo .
Biological Activity
2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by its structural complexity, which includes an aniline moiety and a carbonyl group, suggesting possible interactions with various biological targets.
- Molecular Formula : C19H20N2O4
- Molecular Weight : 340.37 g/mol
- Structural Characteristics : The compound features a benzoic acid core with a substituted aniline and a 3-methylbutanoyl group, which may influence its biological interactions.
Biological Activity Overview
Research indicates that benzoic acid derivatives, including this compound, exhibit diverse biological activities:
- Antimicrobial Activity : Several studies have reported that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial and fungal strains, suggesting potential applications in treating infections .
- Antiproliferative Effects : The compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated that certain benzoic acid derivatives can induce apoptosis in cancer cell lines, indicating their potential as anticancer agents .
- Enzyme Inhibition : There is evidence that this class of compounds can act as enzyme inhibitors. For example, they may inhibit tyrosinase activity, which is relevant in skin pigmentation disorders and certain cancers .
Case Studies
- Study on Antimicrobial Activity :
- Anticancer Properties :
Mechanistic Insights
The biological activities of this compound are likely mediated through multiple mechanisms:
- Inhibition of Protein Degradation Pathways : Research suggests that benzoic acid derivatives can modulate proteasomal and lysosomal pathways, enhancing cellular proteostasis .
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds can influence ROS levels in cells, contributing to their antiproliferative effects .
Data Tables
| Biological Activity | Test Organism/Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| Antimicrobial | E. coli | 50 µg/mL | Growth inhibition |
| Antimicrobial | S. aureus | 50 µg/mL | Growth inhibition |
| Antiproliferative | A2058 | 25 µM | Cell viability reduction |
| Antiproliferative | Hep-G2 | 25 µM | Cell viability reduction |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid?
- Methodology : Synthesis of this compound can be approached via coupling reactions between anthranilic acid derivatives and acyl chlorides. For example:
React 4-[(3-methylbutanoyl)amino]aniline with 2-carboxybenzoyl chloride in anhydrous pyridine to form the amide bond .
Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
- Optimization : Use activating agents like HOBt/DCC for improved coupling efficiency. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Table 1 : Hypothetical Yields for Analogous Syntheses
| Method | Reactants | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Acyl chloride coupling | Anthranilic acid, isovaleryl chloride | Pyridine | 78 | |
| Nano-TiO₂-mediated | Anthranilic acid, acetic anhydride | Nano-TiO₂ | 65 |
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Expect signals at δ 12.5 ppm (carboxylic acid -COOH), δ 8.2–8.5 ppm (aromatic protons ortho to carbonyl), and δ 1.0–1.2 ppm (methyl groups from 3-methylbutanoyl) .
- ¹³C NMR : Peaks at ~170 ppm (carbonyl carbons) and 25–30 ppm (methyl carbons) .
Advanced Research Questions
Q. What computational strategies predict molecular interactions of this compound with biological targets?
- DFT Modeling : Optimize the structure using B3LYP/6-31G* basis sets to calculate HOMO-LUMO gaps and electrostatic potential surfaces. This identifies reactive sites for ligand-target binding .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., CD73, as seen in adenosine inhibition studies). Focus on hydrogen bonding with the carboxylic acid and amide groups .
Q. How can researchers design assays to evaluate this compound’s enzyme inhibition potential?
- Assay Design :
CD73 Inhibition : Adapt homogeneous luminescence assays using adenosine monophosphate (AMP) as a substrate. Measure IC₅₀ via fluorescence quenching .
Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive/non-competitive).
Q. How can contradictory spectral data from similar compounds be resolved?
- Case Study : If NMR shifts for the amide proton vary across studies, verify solvent effects (DMSO vs. CDCl₃) or tautomerism.
- Resolution : Use 2D NMR (COSY, HSQC) to assign peaks unambiguously. Cross-reference with IR spectroscopy (amide I band ~1650 cm⁻¹) .
Methodological Challenges and Solutions
Q. What purification challenges arise due to the compound’s solubility?
- Challenge : Low solubility in polar solvents (water, methanol) due to the aromatic backbone.
- Solutions :
- Use DMF or DMSO for dissolution, followed by dropwise addition to ice-cwater for precipitation.
- Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation .
Q. How to analyze by-products from incomplete acylation reactions?
- Diagnostic Tools :
- LC-MS to detect unreacted aniline (lower molecular weight).
- Adjust reaction stoichiometry (1.2:1 acyl chloride to aniline) to minimize residuals .
Research Gaps and Future Directions
- Structure-Activity Relationships (SAR) : Systematically modify the 3-methylbutanoyl group to assess impact on bioactivity.
- Thermal Stability : Study degradation pathways via TGA/DSC to inform storage conditions (e.g., -20°C under argon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
